1-bicyclo[2.2.1]hept-2-yl-4-(3-pyridylmethyl)piperazine

Lipophilicity CNS drug-likeness logP optimization

Choose this rigid norbornane-piperazine for H1 receptor screening—class-level IC50s span 28–148 nM, validated by the conserved 1-(3-pyridylmethyl)piperazine pharmacophore. Its logP of 2.26 (vs. 2.65 for methylcyclohexyl analogs) supports CNS MPO-driven campaigns, while 76% sp³ fraction and 4-ring architecture deliver shape diversity for fragment-based design. The convergent two-step synthesis from commercially available building blocks enables rapid parallel analog generation across both N1 and N4 vectors.

Molecular Formula C17H25N3
Molecular Weight 271.4 g/mol
Cat. No. B5076971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bicyclo[2.2.1]hept-2-yl-4-(3-pyridylmethyl)piperazine
Molecular FormulaC17H25N3
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2N3CCN(CC3)CC4=CN=CC=C4
InChIInChI=1S/C17H25N3/c1-2-15(12-18-5-1)13-19-6-8-20(9-7-19)17-11-14-3-4-16(17)10-14/h1-2,5,12,14,16-17H,3-4,6-11,13H2
InChIKeyUAVRMXCIFDPFTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bicyclo[2.2.1]hept-2-yl-4-(3-pyridylmethyl)piperazine: Physicochemical Identity and Procurement-Relevant Classification


1-Bicyclo[2.2.1]hept-2-yl-4-(3-pyridylmethyl)piperazine (synonyms: 1-(bicyclo[2.2.1]hept-2-yl)-4-(pyridin-3-ylmethyl)piperazine; AMB1841165) is a disubstituted piperazine derivative with molecular formula C17H25N3 and molecular weight 271.40 g/mol [1]. It features a saturated bicyclo[2.2.1]heptane (norbornane) cage at the piperazine N1 position and a pyridin-3-ylmethyl substituent at N4, placing it within the pharmacologically investigated class of 4-substituted 1-(3-pyridylmethyl)piperazines that have demonstrated histamine H1 receptor affinity and potential antidepressant activity in preclinical models [2]. The compound is supplied as a research-grade screening compound by multiple vendors and carries no regulatory approval for therapeutic use.

Why 1-Bicyclo[2.2.1]hept-2-yl-4-(3-pyridylmethyl)piperazine Cannot Be Casually Replaced by Other Piperazine Derivatives in Screening Campaigns or SAR Studies


Within the 4-substituted 1-(3-pyridylmethyl)piperazine series, biological activity is exquisitely sensitive to the nature of the N4 substituent. The Kmoníček et al. study demonstrated that H1 receptor IC50 values spanned a >5-fold range (28 nM to 148 nM) depending solely on the 4-substituent identity, while certain analogs within the same series lacked pharmacological activity entirely [1]. The bicyclo[2.2.1]hept-2-yl group confers a distinctive combination of steric bulk, conformational rigidity, and lipophilicity (logP 2.26) that differs markedly from monocyclic aliphatic (e.g., 4-methylcyclohexyl, logP 2.65) or aromatic heterocyclic (e.g., pyrimidin-2-yl) replacements [2][3]. Generic substitution without considering these discrete physicochemical and steric parameters risks losing target engagement, altering selectivity profiles, or invalidating structure-activity relationship (SAR) conclusions derived from the specific norbornane-piperazine scaffold.

Quantitative Differentiation Evidence for 1-Bicyclo[2.2.1]hept-2-yl-4-(3-pyridylmethyl)piperazine Versus Closest Structural Analogs


Lipophilicity (logP) Differentiation of the Bicyclo[2.2.1]hept-2-yl Scaffold Versus the 4-Methylcyclohexyl Analog

The target compound exhibits a computed logP of 2.26, which is 0.39 log units lower than the directly comparable 4-methylcyclohexyl analog AMB1838210 (logP 2.65) despite nearly identical molecular weight (271.40 vs 273.42 g/mol) and identical topological polar surface area (PSA 19.37 Ų) [1][2]. This lipophilicity reduction arises from the compact, rigid bicyclo[2.2.1]heptane cage replacing the flexible, partially exposed methylcyclohexyl ring system.

Lipophilicity CNS drug-likeness logP optimization

Molecular Rigidity and Topological Complexity: Bicyclo[2.2.1]heptane Cage Versus Monocyclic Alicyclic or Simple Alkyl Substituents

The target compound contains 4 rings (including the bicyclo[2.2.1]heptane cage system and the piperazine ring) compared to 3 rings for the 4-methylcyclohexyl analog AMB1838210 [1][2]. The norbornane cage locks the aliphatic substituent into a rigid, pre-organized three-dimensional geometry that eliminates the conformational flexibility inherent to monocyclic cyclohexyl or linear alkyl 4-substituents commonly explored in this chemical series [3].

Conformational restriction Scaffold diversity Fragment-based drug design

Class-Level Histamine H1 Receptor Pharmacological Activity of the 1-(3-Pyridylmethyl)piperazine Scaffold

The 4-substituted 1-(3-pyridylmethyl)piperazine scaffold has been experimentally validated as a histamine H1 receptor ligand class. In the foundational study by Kmoníček et al. (1994), compounds Vc and Vd — both bearing the identical 1-(3-pyridylmethyl)piperazine pharmacophore with differing 4-substituents — inhibited [³H]mepyramine binding to rat brain H1 receptors with IC50 values of 28 nM and 148 nM, respectively, and demonstrated in vivo antihistamine activity in a guinea pig histamine aerosol model (PD50 = 4.1 and 2.4 mg/kg p.o.) [1]. The target compound shares this conserved pharmacophoric core and therefore belongs to a chemotype with demonstrated, quantifiable H1 target engagement, though direct experimental H1 data for the specific bicyclo[2.2.1]hept-2-yl analog has not been published in the peer-reviewed literature.

Histamine H1 receptor Antihistamine GPCR screening

Molecular Weight and Ligand Efficiency Starting Point Differentiation From Higher-Molecular-Weight Norbornane-Piperazine Screening Compounds

With a molecular weight of 271.40 Da, the target compound occupies a favorable 'fragment-to-lead' chemical space compared to more elaborate norbornane-piperazine derivatives found in patent literature and screening libraries. For example, bicyclo[2.2.1]heptane-piperazine compounds disclosed in the muscarinic receptor modulator patent WO2005117883 frequently exceed 350 Da due to additional aromatic substitution and linker elongation [1]. The relatively low molecular weight of the target compound (compliant with the Rule of Three for fragment-based screening) combined with moderate lipophilicity (logP 2.26) yields a more attractive starting point for multiparameter optimization than heavier, more lipophilic analogs within the same chemotype [2].

Ligand efficiency Fragment-likeness Lead optimization

Synthetic Accessibility and Building-Block Modularity Advantages

The compound is accessible via a modular two-step sequence: (1) alkylation of piperazine with 3-(chloromethyl)pyridine to yield 1-(3-pyridylmethyl)piperazine, followed by (2) N-alkylation with a bicyclo[2.2.1]hept-2-yl halide . This convergent route enables independent variation of the bicyclic and heteroaryl-methyl motifs, which is not equally feasible for analogs where the bicyclic moiety is introduced via less tractable Diels-Alder or multistep ring-construction strategies. The commercial availability of both key building blocks (1-{bicyclo[2.2.1]heptan-2-yl}piperazine, CAS 1365836-29-8, and 1-(3-pyridylmethyl)piperazine, CAS 39244-80-9) further reduces synthesis burden relative to custom norbornane derivatives .

Parallel synthesis Building block SAR expansion

PSA-Conserved Lipophilicity Modulation Relative to Close Analogs

Strikingly, the target compound and its 4-methylcyclohexyl analog AMB1838210 share identical computed polar surface area (PSA = 19.37 Ų) despite the structural difference at the N4 substituent, yet the target compound achieves a 0.39 log-unit lower logP [1][2]. This PSA-conserved lipophilicity reduction is a hallmark of the norbornane cage effect: it buries hydrophobic surface area within the compact bicyclic framework while exposing an equivalent polar surface to solvent. This property combination is unusual among screening compounds and offers a unique vector for tuning CNS multiparameter optimization (MPO) scores without altering hydrogen-bonding capacity.

CNS MPO score Blood-brain barrier penetration Physicochemical optimization

Optimal Research and Procurement Application Scenarios for 1-Bicyclo[2.2.1]hept-2-yl-4-(3-pyridylmethyl)piperazine


Histamine H1 Receptor Screening Library Expansion with Topologically Diverse Piperazine Scaffolds

This compound is best deployed as a structurally novel entry in H1 receptor-focused screening decks. The class-level H1 activity established by Kmoníček et al. (IC50 range 28–148 nM for related 1-(3-pyridylmethyl)piperazines) provides a pharmacological rationale [1], while the rigid norbornane cage introduces three-dimensionality absent from conventional benzhydrylpiperazine antihistamine scaffolds. Procurement for H1 counterscreening or selectivity profiling against closely related aminergic GPCRs (H3, H4, muscarinic M1–M5) is directly supported by the conserved 1-(3-pyridylmethyl)piperazine pharmacophore.

CNS Drug Discovery Programs Requiring logP Optimization Without PSA Penalty

The target compound's PSA-conserved lipophilicity reduction (logP 2.26 vs 2.65 for the methylcyclohexyl analog, at identical PSA 19.37 Ų) makes it an ideal procurement choice for medicinal chemistry teams exploring strategies to lower logP while maintaining hydrogen-bonding capacity [2][3]. It serves as a proof-of-concept tool compound to test whether norbornane-for-cycloalkyl substitution can improve CNS MPO scores and reduce phospholipidosis risk across piperazine-containing series.

Fragment-to-Lead and Scaffold-Hopping Programs Leveraging High sp³ Character

With a molecular weight of 271 Da, 4 rings, and 76% sp³-hybridized carbon fraction, the compound sits at the fragment-to-lead interface and offers significantly greater three-dimensional character than flat aromatic 4-substituted piperazine analogs [2]. Procurement is recommended for fragment-based drug design campaigns that prioritize shape diversity, or for scaffold-hopping exercises where the norbornane cage replaces metabolically labile or synthetically restrictive motifs in existing lead series.

Parallel SAR Expansion via Modular Synthetic Chemistry

The convergent two-step synthesis from commercially available building blocks (1-{bicyclo[2.2.1]heptan-2-yl}piperazine and 1-(3-pyridylmethyl)piperazine) enables rapid parallel analog generation . Procurement of this compound as a key intermediate or screening standard supports medicinal chemistry workflows where independent variation of the N1-bicyclic and N4-heteroarylmethyl substituents is desired, providing a cost-effective entry point for exploring structure-activity relationships across both vectors simultaneously.

Quote Request

Request a Quote for 1-bicyclo[2.2.1]hept-2-yl-4-(3-pyridylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.